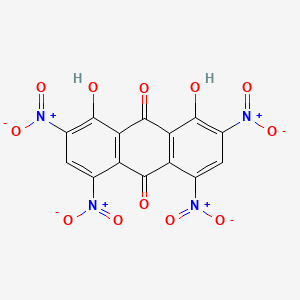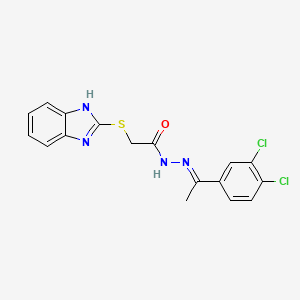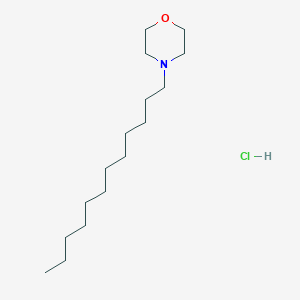
Chrysamminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chrysamminic acid involves complex organic reactions. While specific synthetic routes are not widely documented, it typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of laboratory-scale methods to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Chrysamminic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromic acid (H₂CrO₄) is a strong oxidizing agent used in various organic reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions) are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Its unique chemical properties may make it useful in biochemical studies and as a tool for probing biological systems.
Industry: It may have applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which chrysamminic acid exerts its effects is not well-documented. it is likely that it interacts with specific molecular targets and pathways within biological systems. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Chrysanthemic acid: An organic compound related to natural and synthetic insecticides.
Cinnamic acid: Known for its role in treating various medical conditions.
Uniqueness: Chrysamminic acid is unique due to its high oxygen content and specific molecular structure, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
517-92-0 |
|---|---|
Formule moléculaire |
C14H4N4O12 |
Poids moléculaire |
420.20 g/mol |
Nom IUPAC |
1,8-dihydroxy-2,4,5,7-tetranitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4N4O12/c19-11-5(17(27)28)1-3(15(23)24)7-9(11)14(22)10-8(13(7)21)4(16(25)26)2-6(12(10)20)18(29)30/h1-2,19-20H |
Clé InChI |
YYOOOMNEONKALI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1[N+](=O)[O-])O)C(=O)C3=C(C2=O)C(=CC(=C3O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979999.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11980010.png)
![Allyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980012.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11980013.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11980028.png)


